molecular formula C27H27N3O6 B117462 Met-camo CAS No. 148717-84-4

Met-camo

Cat. No.: B117462
CAS No.: 148717-84-4
M. Wt: 489.5 g/mol
InChI Key: CEBCASROENGJPG-XYMPQYMJSA-N
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Description

Met-camo, also known as this compound, is a useful research compound. Its molecular formula is C27H27N3O6 and its molecular weight is 489.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans - Morphine Derivatives - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Opioid Receptor Research

5β-Methyl-14β-(p-nitrocinnamoylamino)-7,8-dihydromorphinone, commonly known as MET-CAMO, is a significant compound in opioid receptor research. It has been studied for its ability to suppress morphine-induced antinociception without affecting antinociception mediated by delta- or kappa-opioid receptors. This property makes this compound a unique N-methylated morphine derivative demonstrating long-lasting mu-selective opioid receptor antagonism without agonistic properties. Such characteristics are crucial for understanding the opioid receptor system and for developing new therapeutic strategies in pain management and addiction treatment (Jiang, Sebastian, Archer, & Bidlack, 1993).

Atomic, Molecular, and Optical Sciences

While not directly related to this compound, the Committee on Atomic, Molecular, and Optical Sciences (CAMOS) has been instrumental in advancing research in the atomic, molecular, and optical (AMO) sciences. Their work includes monitoring the health of these fields, identifying new scientific developments, and fostering interactions with other fields. This indirectly contributes to the broader scientific context in which this compound research exists (Lancaster, 2015).

Biochemistry and Molecular Biology

In the domain of biochemistry and molecular biology, this compound has been studied for its role in opioid receptor interactions. This research is crucial for understanding the molecular basis of opioid receptor function and its implications in various physiological and pathological processes (Jiang, Sebastian, Archer, & Bidlack, 1994).

Health Services Research

The concept of a Medical Emergency Team (MET) represents an important health service intervention. METs extend the expertise of intensive care across hospitals to all at-risk patients, based on simple abnormalities in vital signs. This concept emphasizes early intervention and resuscitation, potentially leading to improved outcomes. While this is not directly related to this compound, it shows the breadth of research contexts in which 'MET' is a significant term (Hillman, Chen, & Brown, 2003).

Forecast Verification

The Model Evaluation Tools (MET) are used for forecast verification and evaluation, critical in forecast development and improvement. This toolset is an example of the diverse scientific applications of modeling and evaluation tools, providing context for the broader scientific environment in which this compound research is conducted (Brown et al., 2020).

Science Education

In science education, the Model-Enhanced ThinkerTools (METT) Curriculum is designed to teach students about the nature and utility of scientific models. This curriculum, while not related to this compound directly, highlights the importance of understanding modeling in scientific research and education (Schwarz & White, 2005).

Properties

IUPAC Name

(E)-N-[(4R,4aS,7aR,12bR)-9-hydroxy-3,7a-dimethyl-7-oxo-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O6/c1-25-21(32)11-12-27(28-22(33)10-5-16-3-7-18(8-4-16)30(34)35)20-15-17-6-9-19(31)24(36-25)23(17)26(25,27)13-14-29(20)2/h3-10,20,31H,11-15H2,1-2H3,(H,28,33)/b10-5+/t20-,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBCASROENGJPG-XYMPQYMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)NC(=O)C=CC6=CC=C(C=C6)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C(=O)CC[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C)NC(=O)/C=C/C6=CC=C(C=C6)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148717-84-4
Record name 5-Methyl-14-(4-nitrocinnamoylamino)-7,8-dihydromorphinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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